molecular formula C36H42F2N6O9 B1675102 Levofloxacin CAS No. 138199-71-0

Levofloxacin

Numéro de catalogue B1675102
Numéro CAS: 138199-71-0
Poids moléculaire: 740.7 g/mol
Clé InChI: SUIQUYDRLGGZOL-RCWTXCDDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Levofloxacin belongs to the class of medicines known as quinolone antibiotics . It works by killing bacteria or preventing their growth . It is used to treat bacterial infections in many different parts of the body . It is also used to treat anthrax infection after inhalational exposure and to treat and prevent plague (including pneumonic and septicemic plague) .


Synthesis Analysis

The synthesis of Levofloxacin has been studied in various papers. For instance, the polymorphism of levofloxacin was intensively studied, and the fully solved crystal structure of an anhydrous α form and three newly discovered solvates including n-propanol solvate, ethylene glycol solvate, and acetic acid solvate were reported .


Molecular Structure Analysis

The molecular structure of Levofloxacin has been analyzed in several studies. The fully solved crystal structure of an anhydrous α form and three newly discovered solvates were reported . The crystal structure of the anhydrous α form by single crystal X-ray diffraction was found to be in good agreement with the reported data .


Chemical Reactions Analysis

The chemical reactions of Levofloxacin have been studied. For instance, the phase transformations among different solid-state crystal forms of levofloxacin were investigated in detail by variable-temperature powder X-ray diffraction .


Physical And Chemical Properties Analysis

Levofloxacin has a density of 1.5±0.1 g/cm3, a boiling point of 571.5±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . Its molar refractivity is 91.1±0.4 cm3 .

Applications De Recherche Scientifique

Antimicrobial Efficiency

Levofloxacin Hemihydrate is used as an antimicrobial agent for the treatment of a variety of infectious diseases . In a study, cocrystal and amorphous salt of Levofloxacin Hemihydrate were developed with phthalimide (PTH) and caffeic acid (CFA) to improve the antimicrobial efficiency . The new materials were characterized with the help of FT-IR, Raman spectroscopy, powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) .

Treatment of Helicobacter Pylori Infections

Levofloxacin Hemihydrate is effective in first, second, and third-line Helicobacter Pylori eradication . Eradication rates were over 90% for the Levofloxacin-based therapy .

Enhancement of Pharmaceutical Properties

Levofloxacin was utilized to create innovative deep eutectic systems in conjunction with capric acid at three different molar ratios: 1:9, 2:8, and 3:7 . This was confirmed through a rigorous analysis involving nuclear magnetic resonance, infrared spectroscopy, and differential scanning calorimetry .

Antibacterial Activity

The antibacterial activity of Levofloxacin Hemihydrate has been enhanced by combining it with fatty acids . Both formulations exhibited synergistic effects against a panel of Levofloxacin-sensitive and resistant Gram-negative bacteria .

Solubility Improvement

Geranic acid demonstrated an impressive threefold improvement in Levofloxacin’s solubility compared to its solubility in aqueous solutions .

Combatting Antimicrobial Resistance

The superior antibacterial activity of Levofloxacin illuminates the potential use of fatty acid-based formulations and deep eutectic systems as green and innovative strategies to combat the global antimicrobial resistance problem .

Mécanisme D'action

Target of Action

Levofloxacin primarily targets two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Levofloxacin inhibits the activity of DNA gyrase and topoisomerase IV by binding to them . This binding inhibits the relaxation of supercoiled DNA and promotes the breakage of double-stranded DNA . As a result, it disrupts DNA replication and transcription, leading to bacterial cell death .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication and transcription processes . This disruption prevents the bacteria from multiplying and functioning properly, leading to their death .

Pharmacokinetics

Levofloxacin is rapidly and almost completely absorbed after oral administration, with peak plasma concentrations being obtained within 1-2 hours . Its bioavailability approaches 100%, and food has little effect on its absorption . Levofloxacin is widely distributed throughout the body and penetrates well into most body tissues and fluids . Approximately 80% of Levofloxacin is eliminated as unchanged drug in the urine through glomerular filtration and tubular secretion . The plasma elimination half-life ranges from 6 to 8 hours in individuals with normal renal function .

Result of Action

The primary result of Levofloxacin’s action is the death of bacterial cells . By inhibiting key enzymes involved in DNA replication and transcription, Levofloxacin prevents the bacteria from multiplying and functioning, leading to their death .

Action Environment

The efficacy and stability of Levofloxacin can be influenced by various environmental factors. For instance, the presence of certain metal cations can interfere with the absorption of fluoroquinolones, including Levofloxacin . Additionally, the pH of the environment can affect the solubility and absorption of Levofloxacin . Therefore, factors such as diet and co-administration with other drugs can potentially impact the effectiveness of Levofloxacin .

Safety and Hazards

Levofloxacin can cause serious side effects, including tendon problems, nerve damage, serious mood or behavior changes, or low blood sugar . In rare cases, it may cause damage to your aorta, which could lead to dangerous bleeding or death .

Propriétés

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H20FN3O4.H2O/c2*1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h2*7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H2/t2*10-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIQUYDRLGGZOL-RCWTXCDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42F2N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60160533
Record name Levofloxacin hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

740.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-(S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid, hemihydrate

CAS RN

138199-71-0
Record name Levofloxacin hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138199710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levofloxacin hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GNT3Y5LMF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levofloxacin
Reactant of Route 2
Reactant of Route 2
Levofloxacin
Reactant of Route 3
Reactant of Route 3
Levofloxacin
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Levofloxacin
Reactant of Route 5
Levofloxacin
Reactant of Route 6
Reactant of Route 6
Levofloxacin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.